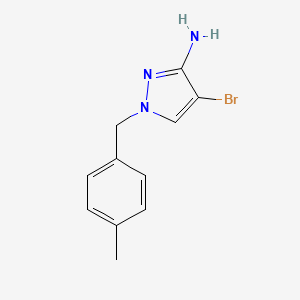

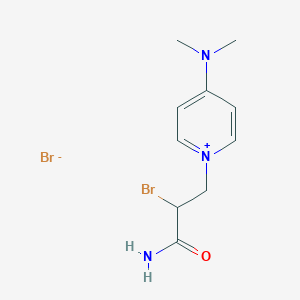

![molecular formula C20H20N6O3 B2432660 2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 955839-93-7](/img/structure/B2432660.png)

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that encompasses unique structural elements. With a rich framework built on pyrazolo-pyridazinyl and isoxazolyl moieties, it exhibits significant potential for various chemical and biological applications. The integrated phenyl and isopropyl groups lend additional layers of complexity and functionality to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

Creating this compound involves multi-step organic synthesis, often beginning with the preparation of pyrazolo[3,4-d]pyridazine cores. The typical synthetic route might include:

Cyclization Reactions: : Formation of the pyrazolo[3,4-d]pyridazine ring through condensation and cyclization of appropriate precursors.

Functional Group Manipulations: : Introduction of the phenyl group via Suzuki coupling or Friedel-Crafts reactions.

Acylation: : Attachment of the acetyl group to the nitrogen atom on the isoxazole ring.

These processes demand rigorous conditions, often involving high temperatures, inert atmospheres, and specific catalysts (e.g., palladium for coupling reactions).

Industrial Production Methods

Industrial-scale production might leverage continuous flow synthesis to ensure uniform quality and reduce production costs. Key steps involve large-scale cyclization and catalytic transformations with meticulous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

The compound engages in various reactions:

Reduction: : Employing reagents like lithium aluminum hydride, reducing the carbonyl functionalities.

Substitution: : Halogenation and other substitution reactions at the phenyl or pyrazolo ring positions.

Common Reagents and Conditions

Reagents such as halogens (e.g., bromine), strong acids, or bases are frequently utilized, depending on the specific reaction. Solvents like dichloromethane or ethanol are typical, with temperature conditions ranging from -78°C (for highly sensitive reactions) to reflux temperatures.

Major Products

The compound's major derivatives arise from alterations at the phenyl or isoxazole rings, yielding various functionalized analogs with potential enhanced biological activities.

Scientific Research Applications

2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a versatile molecule in multiple fields:

Chemistry: : As a building block for synthesizing new heterocyclic compounds with diverse functionalities.

Biology: : Serving as a probe for understanding enzyme interactions and as a scaffold for designing enzyme inhibitors.

Medicine: : Potential use in developing drugs targeting specific biological pathways due to its structural resemblance to known pharmacophores.

Industry: : Application in material sciences for creating novel polymers and advanced materials with specific properties.

Mechanism of Action

The compound's biological effects are mediated through its interaction with specific molecular targets:

Molecular Targets: : It may interact with enzyme active sites, particularly those involved in cellular signaling pathways.

Pathways Involved: : It could modulate kinase pathways, influencing processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyridazinyl derivatives, this compound stands out due to its isoxazole-linked acetyl group:

Similar Compounds: : Examples include other pyrazolo-pyridazine derivatives without the isoxazolyl moiety.

Uniqueness: : The combined presence of the isoxazole and phenyl groups provides unique steric and electronic properties, enhancing its potential for diverse applications.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O3/c1-12(2)18-15-10-21-26(14-7-5-4-6-8-14)19(15)20(28)25(23-18)11-17(27)22-16-9-13(3)29-24-16/h4-10,12H,11H2,1-3H3,(H,22,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQJSLJWJYSHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=CC=C4)C(=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2432580.png)

![3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione](/img/structure/B2432581.png)

![4-[(3-Chlorophenyl)methoxy]-2-methylaniline](/img/structure/B2432585.png)

![Methyl 1-{[(2,6-dichloropyridin-3-yl)sulfonyl]oxy}naphthalene-2-carboxylate](/img/structure/B2432586.png)

![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)

![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)